molecular formula C14H18N4O3 B562225 Trimethoprim-d9 (Major) CAS No. 1189460-62-5

Trimethoprim-d9 (Major)

Cat. No. B562225
M. Wt: 299.378
InChI Key: IEDVJHCEMCRBQM-GQALSZNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trimethoprim-d9 (Major) is an antibacterial deuterated Trimethoprim . It is used for research purposes and is not intended for diagnostic or therapeutic use .


Synthesis Analysis

A new series of trimethoprim analogs containing amide bonds have been synthesized . The addition of amide bonds into the analogs of Trimethoprim increases their affinity towards dihydrofolate reductase (DHFR) .


Molecular Structure Analysis

The molecular formula of Trimethoprim-d9 (Major) is C14H9D9N4O3 and it has a molecular weight of 299.37 .


Chemical Reactions Analysis

Trimethoprim has been found to inhibit the growth of a wide range of bacteria in generally much lower concentrations than sulphonamides . Its action with a sulphonamide is strongly synergic and bactericidal .


Physical And Chemical Properties Analysis

Trimethoprim-d9 (Major) is a solid substance . It is soluble in DMF, DMSO, and hot methanol . It has a melting point of 207-212°C .

Scientific Research Applications

  • Antibacterial Research

    • Trimethoprim is a well-known antibacterial drug . It’s often used in research related to infectious diseases .
    • Trimethoprim works by inhibiting the enzyme dihydrofolate reductase (DHFR), which is crucial for the synthesis of nucleic acids .
    • The drug is typically administered orally or intravenously .
    • The effectiveness of Trimethoprim as an antibacterial agent has been widely documented. It’s commonly used in combination with other drugs to treat a variety of bacterial infections .
  • Molecular Modeling Studies

    • Trimethoprim has been used as a template in the search for new drug targets .
    • Researchers have synthesized a series of Trimethoprim analogs and used molecular docking techniques to confirm their affinity to bind the DHFR enzyme .
    • The results showed that some of the new analogs inhibited DHFR activity more strongly than Trimethoprim did .

Safety And Hazards

Trimethoprim-d9 (Major) is harmful if swallowed . It is advised to avoid ingestion and inhalation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing . It should be stored at -20°C in a dry and well-ventilated place .

Future Directions

Trimethoprim is currently being investigated as definitive therapy for a wide range of infections, including bacterial exacerbations of chronic bronchitis, bacterial pneumonia, and typhoid fever . Initial reports are encouraging .

properties

IUPAC Name

5-[[3,4,5-tris(trideuteriomethoxy)phenyl]methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15/h5-7H,4H2,1-3H3,(H4,15,16,17,18)/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDVJHCEMCRBQM-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])CC2=CN=C(N=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662219
Record name Trimethoprim-d9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethoprim-d9

CAS RN

1189460-62-5
Record name Trimethoprim-d9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of α-carbethoxy-α-diethoxymethyl-β-(3,4,5-trimethoxyphenyl)propionitrile (7.9 g, 0.02 mol) and an equivalent amount of potassium hydroxide in ethanol (50 ml) was heated at reflux for one hour. A solution of guanidine (0.07 mol) in ethanol (50 ml) was added, and reflux was resumed. Some ethanol was allowed to boil off bringing the reaction temperature up to 85°. After about 20 hours at reflux the mixture was allowed to cool, and the product was filtered and washed with ethanol. The crude product was purified by treating with hot aqueous acetic acid and reprecipitation with ammonium hydroxide. The yield of purified trimethoprim (m.p. 197°-198°) was 3.6g (62%), its identity being confirmed by an NMR spectrum.
Name
α-carbethoxy-α-diethoxymethyl-β-(3,4,5-trimethoxyphenyl)propionitrile
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.07 mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

α-Diethoxymethyl-α-formyl-β-(3,4,5-trimethoxyphenyl) propionitrile (35.1 g, 0.10 mol) was added to an ethanolic solution of guanidine (from 0.35 mol of guanidine hydrochloride). The mixture was heated at reflux for a total of 6.5 hours during which time enough ethanol was allowed to boil off to bring the reaction temperature up to 85°. The dark solution was allowed to cool and stand overnight. The mixture was filtered, and the solid was washed with cold ethanol and dried to yield crude product (24.4 g, 84.1%). Purification was effected by dissolving the crude product in hot aqueous acetic acid and reprecipitation with concentrated ammonium hydroxide. The precipitate was washed twice with water, once with cold acetone, and dried to yield 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine (19.5 g, 67.2%), m.p. 197°-198° C. (identity confirmed by nmr). The acetone was concentrated in vacuo to dryness yielding additional though somewhat less pure trimethoprim (2,5 g, 8.6%, m.p. 194°-196° C.).
Name
α-Diethoxymethyl-α-formyl-β-(3,4,5-trimethoxyphenyl) propionitrile
Quantity
35.1 g
Type
reactant
Reaction Step One
Quantity
0.35 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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